molecular formula C9H10Cl2N2 B8128325 2-Chloro-1,3-dimethyl-1h-benzimidazol-3-ium chloride

2-Chloro-1,3-dimethyl-1h-benzimidazol-3-ium chloride

Cat. No. B8128325
M. Wt: 217.09 g/mol
InChI Key: JNUTUYIONKSVDZ-UHFFFAOYSA-M
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Description

2-Chloro-1,3-dimethyl-1h-benzimidazol-3-ium chloride is a useful research compound. Its molecular formula is C9H10Cl2N2 and its molecular weight is 217.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1,3-dimethyl-1h-benzimidazol-3-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1,3-dimethyl-1h-benzimidazol-3-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis : This compound acts as a powerful dehydrating agent, similar to DCC, and is used in chlorination, oxidation, reduction, and rearrangement reactions under nearly neutral conditions (Isobe & Ishikawa, 1999). It's also a key intermediate in synthesizing new benzimidazolyl thioxoacetamide derivatives (Mobinikhaledi, Kalhor, & Hatami, 2010) and in the one-pot synthesis of 2-aminobenzimidazoles (Artman et al., 2010).

  • Pharmaceutical Research : The compound shows promising antibacterial activity and potential as a pharmaceutical agent (Abdel Ghani & Mansour, 2012). It's also used in the synthesis of chiral compounds, which have implications in drug design and asymmetric synthesis (Isobe, Fukuda, & Ishikawa, 1998).

  • Material Science : It forms complexes with metals like copper and cadmium, which are important in the study of coordination chemistry and the development of new materials (Sbai et al., 2003). Additionally, its derivatives are being explored in the field of ionic liquids, which have applications in catalysis and material synthesis (Holbrey et al., 2003).

properties

IUPAC Name

2-chloro-1,3-dimethylbenzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN2.ClH/c1-11-7-5-3-4-6-8(7)12(2)9(11)10;/h3-6H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUTUYIONKSVDZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1Cl)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-dimethyl-1h-benzimidazol-3-ium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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